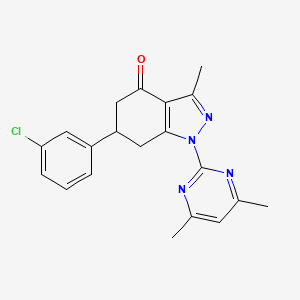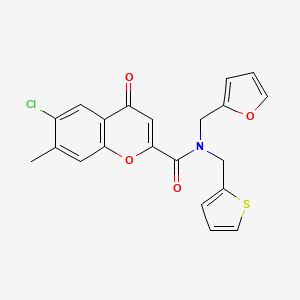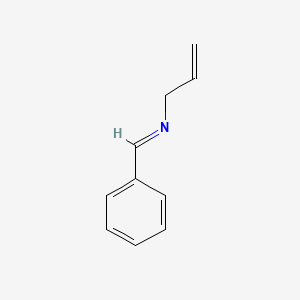
6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a tetrahydroindazol-4-one core.
Preparation Methods
The synthesis of 6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, including the formation of the indazole core and the subsequent attachment of the chlorophenyl and dimethylpyrimidinyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and dimethylpyrimidinyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its unique combination of functional groups. Similar compounds include:
- 6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-ol
- 6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-thione These compounds share a similar core structure but differ in the functional groups attached, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN4O |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H19ClN4O/c1-11-7-12(2)23-20(22-11)25-17-9-15(14-5-4-6-16(21)8-14)10-18(26)19(17)13(3)24-25/h4-8,15H,9-10H2,1-3H3 |
InChI Key |
TXOOAYFTVZCVDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=O)CC(C3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid](/img/structure/B12203805.png)
![5-tert-butyl-N-(3,5-dichlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12203824.png)

amine](/img/structure/B12203836.png)
![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B12203837.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(4-chloro-2,5-dimethoxyphenyl)amine](/img/structure/B12203844.png)
![N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B12203845.png)

![1'-acetyl-7-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethoxy}spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B12203861.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12203867.png)
![N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12203869.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl dimethylcarbamate](/img/structure/B12203879.png)

![7-(5-chloro-2-methylphenyl)-2-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12203887.png)
